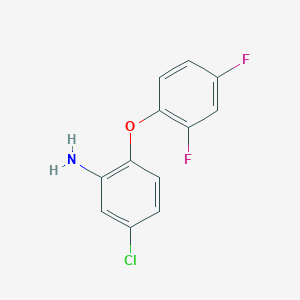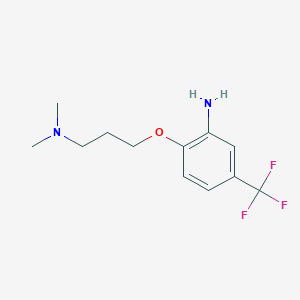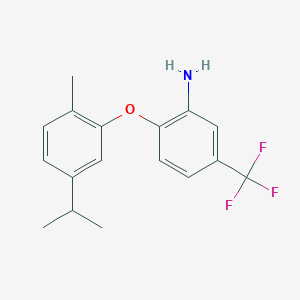
2-(3-Chloro-4-fluorophenoxy)-5-(trifluoromethyl)-phenylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "2-(3-Chloro-4-fluorophenoxy)-5-(trifluoromethyl)-phenylamine" is a fluorinated aromatic compound that is likely to possess unique physical and chemical properties due to the presence of fluorine atoms. Fluorinated compounds are known for their high thermal stability, low dielectric constants, and low moisture absorption, which make them suitable for various applications, including the synthesis of polyimides for advanced materials .
Synthesis Analysis
The synthesis of related fluorinated aromatic compounds typically involves nucleophilic substitution reactions. For instance, a similar compound, 4,4'-bis(4-amino-2-trifluoromethylphenoxy)-3,3',5,5'-tetramethylbiphenyl, was prepared through a nucleophilic chloro-displacement reaction followed by the reduction of the intermediate dinitro compound . Another related compound, 2,5-bis(4-amino-2-trifluoromethylphenoxy)biphenyl, was synthesized using a nucleophilic substitution reaction of 2-chloro-5-nitrobenzotrifluoride and phenylhydroquinone, followed by catalytic reduction . These methods suggest that the synthesis of the compound would likely follow a similar pathway involving strategic nucleophilic substitution and reduction steps.
Molecular Structure Analysis
The molecular structure of fluorinated aromatic compounds is characterized by the presence of fluorine atoms, which can significantly influence the geometry and electronic properties of the molecule. For example, the crystal structure of a related compound, 2-(4-fluoro-2-(4-fluorophenoxy)phenyl)-1-(1H-1,2,4-triazol-1-ylmethyl)-3-methoxy-isopropy alcohol, revealed dihedral angles between the triazole ring and the benzene rings, indicating the influence of substituents on the overall molecular conformation . The presence of fluorine is expected to affect the electronic distribution and reactivity of the compound similarly.
Chemical Reactions Analysis
Fluorinated aromatic compounds can participate in various chemical reactions, particularly those involving their amino groups. The amino groups can react with aromatic dianhydrides to form polyimides, as seen in the synthesis of polyimides from diamines with fluorinated aromatic groups . The reactivity of the amino group in the compound "2-(3-Chloro-4-fluorophenoxy)-5-(trifluoromethyl)-phenylamine" would likely be similar, allowing it to be used in the formation of high-performance polymers.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated aromatic compounds are notable for their high thermal stability, low moisture absorption, and low dielectric constants. These properties are attributed to the strong carbon-fluorine bonds and the overall molecular architecture. For instance, polyimides derived from fluorinated diamines exhibit high glass transition temperatures and good solubility in organic solvents . The compound is expected to share these advantageous properties, making it a valuable candidate for the development of materials with specific high-performance requirements.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
2-(3-Chloro-4-fluorophenoxy)-5-(trifluoromethyl)-phenylamine is a compound of interest in the field of organometallic chemistry, particularly in the synthesis and structural characterization of organometallic complexes. For example, Allcock et al. (1991) explored the synthesis and structure of phosphazene-(eta 6-arene)chromium tricarbonyl derivatives, which involved the manipulation of fluoro, chloro, and phenoxy substituents, similar to those in the target compound, to form complexes with potential applications in catalysis and materials science (Allcock et al., 1991).
Material Science and Polymer Chemistry
In the domain of polymer chemistry and materials science, the compound serves as a precursor or a structural motif for the development of advanced materials. Yin et al. (2005) synthesized novel polyimides derived from a diamine monomer featuring similar structural components, highlighting its relevance in creating materials with desirable thermal and mechanical properties (Yin et al., 2005). These materials are crucial for applications requiring high performance under extreme conditions, such as in aerospace, electronics, and coatings.
Biochemical Research
In biochemical research, the structural analogs of 2-(3-Chloro-4-fluorophenoxy)-5-(trifluoromethyl)-phenylamine are explored for their inhibitory activities against specific enzymes or receptors. Ohmomo et al. (1991) synthesized fluorine and iodine analogs of clorgyline and investigated their selective inhibition of monoamine oxidase A (MAO-A), demonstrating the compound's potential utility in developing therapeutic agents (Ohmomo et al., 1991).
Optoelectronics and Advanced Coatings
The compound's derivatives are also significant in the development of optoelectronic devices and advanced coatings due to their unique electronic and optical properties. Tao et al. (2009) synthesized highly optical transparent and low dielectric constant fluorinated polyimides, incorporating structural elements similar to the target compound, for potential use in optoelectronic applications (Tao et al., 2009).
Propiedades
IUPAC Name |
2-(3-chloro-4-fluorophenoxy)-5-(trifluoromethyl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClF4NO/c14-9-6-8(2-3-10(9)15)20-12-4-1-7(5-11(12)19)13(16,17)18/h1-6H,19H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXCMXXDAPNMQMW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)N)OC2=CC(=C(C=C2)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClF4NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Chloro-4-fluorophenoxy)-5-(trifluoromethyl)-phenylamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N,N-dimethylamine](/img/structure/B1328245.png)

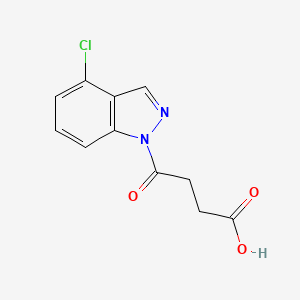
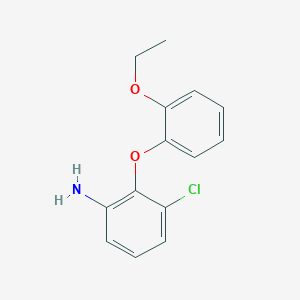

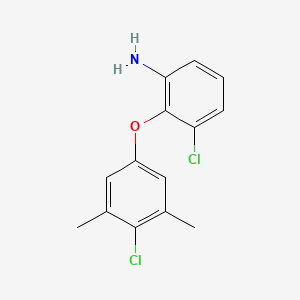
![2-[4-(Tert-butyl)phenoxy]-3-chlorophenylamine](/img/structure/B1328275.png)
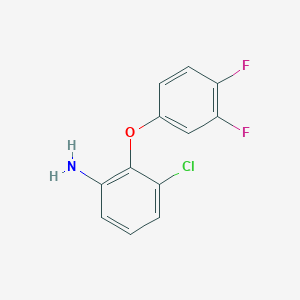
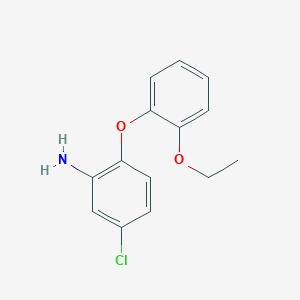
![2-[4-(Tert-butyl)phenoxy]-5-chlorophenylamine](/img/structure/B1328304.png)
